REACTION_CXSMILES
|
Cl.[CH3:2][CH2:3][CH:4]([NH:7][NH2:8])[CH2:5][CH3:6].[C:9](#[N:13])[CH2:10][C:11]#[N:12].[CH2:14](N(CC)CC)[CH3:15]>CO>[NH2:12][C:11]1[N:7]([CH:4]([CH2:5][CH3:6])[CH2:3][CH3:2])[N:8]=[C:14]([CH3:15])[C:10]=1[C:9]#[N:13] |f:0.1|
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CCC(CC)NN
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for a period of 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
partitioned the residue with 100 mL each of water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted the aqueous layer with 2*50 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C(CC)CC)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |